3-amino-5,5-diphenylimidazolidine-2,4-dione
Overview
Description
3-amino-5,5-diphenylimidazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-Aminodiphenylhydantoin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Mode of Action
Biological Activity
3-Amino-5,5-diphenylimidazolidine-2,4-dione, commonly referred to as a derivative of hydantoin, has garnered attention for its diverse biological activities. This compound and its derivatives are primarily explored for their anticonvulsant properties, as well as potential anticancer and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, providing insights into its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a five-membered imidazolidine ring with two phenyl substituents. This unique structure contributes to its stability under various conditions while allowing for hydrolysis in biological systems, particularly in the presence of hydantoinase enzymes .
Anticonvulsant Activity
One of the most notable biological activities of this compound is its anticonvulsant effect. Studies have demonstrated that this compound exhibits significant anticonvulsant properties through various mechanisms:
- Mechanism of Action : The anticonvulsant activity is primarily mediated by the inhibition of sodium channels in neuronal cells. This action is similar to that of phenytoin, a well-known antiepileptic drug .
- Experimental Evidence : In vivo studies utilizing the Strychnine Induced Convulsion Method have shown that derivatives of this compound possess strong anticonvulsant effects comparable to established drugs like phenytoin .
Table 1: Anticonvulsant Activity of this compound Derivatives
Anticancer Properties
Recent studies have also explored the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:
- Mechanism : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis. This is facilitated through interactions with key molecular targets involved in cell proliferation and survival pathways .
- Cell Line Studies : Research indicates that derivatives exhibit significant antiproliferative activity against MCF7 breast cancer cells with an IC50 value as low as 0.01 μM .
Table 2: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
In addition to its anticonvulsant and anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity : Studies have reported that derivatives exhibit antibacterial activity against various strains of bacteria. This highlights the potential for developing new antimicrobial agents based on the hydantoin scaffold .
Table 3: Antimicrobial Activity
Properties
IUPAC Name |
3-amino-5,5-diphenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDASILDKNHAVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153591 | |
Record name | N-Aminodiphenylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1224-08-4 | |
Record name | N-Aminodiphenylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Aminodiphenylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of N-Aminodiphenylhydantoin?
A1: N-Aminodiphenylhydantoin (3-amino-5,5-diphenylimidazolidine-2,4-dione) crystallizes with two independent molecules in the asymmetric unit. [] These molecules show variation in the dihedral angles formed between the phenyl groups and the five-membered rings. [] This structural information is crucial for understanding its interactions and potential biological activity.
Q2: Are there any studies on the hydrogen bonding patterns of N-Aminodiphenylhydantoin?
A3: Yes, research has revealed that N-Aminodiphenylhydantoin molecules engage in N—H⋯O hydrogen bonding. [] This interaction leads to the formation of columnar units within the crystal structure, characterized by approximate fourfold rotational symmetry around axes parallel to b. [] Understanding these interactions is crucial for comprehending the compound's physical properties and potential applications.
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